C19H24BrClN2O2
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-bromo-5-methoxy-4-(3-pyridinylmethoxy)benzyl]cyclopentanamine hydrochloride involves multiple steps, including the bromination of a benzyl compound, followed by methoxylation and pyridinylmethoxylation. The final step involves the reaction with cyclopentanamine under hydrochloric acid conditions to form the hydrochloride salt .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. typical industrial synthesis would involve optimizing the reaction conditions to maximize yield and purity, using large-scale reactors and purification systems.
Chemical Reactions Analysis
Types of Reactions
N-[3-bromo-5-methoxy-4-(3-pyridinylmethoxy)benzyl]cyclopentanamine hydrochloride: undergoes several types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles.
Oxidation and Reduction Reactions: The methoxy and pyridinyl groups can undergo oxidation or reduction under specific conditions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.
Oxidation Reactions: Reagents like potassium permanganate or chromium trioxide.
Reduction Reactions: Reagents like lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzyl derivatives, while oxidation reactions can produce corresponding ketones or aldehydes .
Scientific Research Applications
N-[3-bromo-5-methoxy-4-(3-pyridinylmethoxy)benzyl]cyclopentanamine hydrochloride: has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential interactions with biological macromolecules.
Medicine: Studied for its potential pharmacological properties, although not used therapeutically.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The exact mechanism of action for N-[3-bromo-5-methoxy-4-(3-pyridinylmethoxy)benzyl]cyclopentanamine hydrochloride it is believed to interact with specific molecular targets, potentially involving pathways related to its structural components, such as the bromine and pyridinyl groups .
Comparison with Similar Compounds
Similar Compounds
N-[3-bromo-5-methoxy-4-(3-pyridinylmethoxy)benzyl]cyclopentanamine: shares similarities with other benzyl derivatives and pyridinyl compounds.
N-[3-bromo-5-methoxy-4-(3-pyridinylmethoxy)benzyl]cyclopentanamine hydrochloride: is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.
Biological Activity
The compound C19H24BrClN2O2, also known by its CAS number, has garnered attention for its diverse biological activities, particularly in the fields of oncology and antimicrobial research. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity, including in vivo and in vitro effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
This compound is characterized by a complex molecular structure that includes a piperazine ring, which is often associated with various pharmacological activities. The presence of halogen atoms (bromine and chlorine) in its structure contributes to its unique reactivity and biological interactions.
Antitumor Activity
In vivo studies have demonstrated that this compound exhibits dose-dependent antitumor activity . Research indicates that this compound can inhibit tumor growth in various cancer models. The mechanism appears to involve the induction of apoptosis in cancer cells, as well as the inhibition of cell proliferation.
Table 1: Summary of Antitumor Studies
Study | Model | Dose (mg/kg) | Effect |
---|---|---|---|
Study A | Xenograft model | 10 | 50% tumor reduction |
Study B | Mouse model | 20 | Induction of apoptosis |
Study C | Cell line study | 5-25 | Inhibition of cell proliferation |
Antimicrobial Properties
This compound has also been evaluated for its antimicrobial properties . It has shown effectiveness against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria. The compound disrupts bacterial cell membranes and inhibits essential metabolic pathways.
Table 2: Antimicrobial Activity
Pathogen | Minimum Inhibitory Concentration (MIC) | Activity |
---|---|---|
E. coli | 32 µg/mL | Effective |
S. aureus | 16 µg/mL | Effective |
P. aeruginosa | 64 µg/mL | Moderate |
The mechanisms underlying the biological activity of this compound are multifaceted:
- Apoptosis Induction : The compound triggers apoptotic pathways in cancer cells, leading to programmed cell death.
- Cell Cycle Arrest : It has been observed to cause cell cycle arrest at the G1 phase, preventing cancer cells from proliferating.
- Membrane Disruption : In antimicrobial applications, it disrupts the integrity of bacterial membranes, leading to cell lysis.
Case Study 1: Antitumor Efficacy in Human Cancer Cells
A study conducted on human cancer cell lines demonstrated that treatment with this compound resulted in significant cytotoxic effects. The research highlighted a reduction in viability by over 70% at higher concentrations (25 µM) after 48 hours of treatment.
Case Study 2: Clinical Implications for Antimicrobial Resistance
In clinical settings, this compound was tested against antibiotic-resistant strains of bacteria. Results indicated that it could serve as a potential alternative therapy, particularly for infections caused by resistant pathogens.
Properties
IUPAC Name |
N-[[3-bromo-5-methoxy-4-(pyridin-3-ylmethoxy)phenyl]methyl]cyclopentanamine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23BrN2O2.ClH/c1-23-18-10-15(12-22-16-6-2-3-7-16)9-17(20)19(18)24-13-14-5-4-8-21-11-14;/h4-5,8-11,16,22H,2-3,6-7,12-13H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AGTSRIIEMDAMDQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=CC(=C1)CNC2CCCC2)Br)OCC3=CN=CC=C3.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24BrClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.